molecular formula C14H12N6OS B3010192 N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097926-55-9

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B3010192
CAS RN: 2097926-55-9
M. Wt: 312.35
InChI Key: JEVYHRCVSCOKAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,1,3-benzothiadiazole, a component of the compound, has been known since the 19th century . It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . There are a number of alternative methods used to make this heterocycle and these have been reviewed .


Molecular Structure Analysis

The molecular structure of 2,1,3-benzothiadiazole, a part of the compound, is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . The crystal structure of the compound was determined in 1951 .


Chemical Reactions Analysis

2,1,3-benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,1,3-benzothiadiazole, a component of the compound, include a molar mass of 136.17 g·mol−1, a melting point of 54.0 °C (129.2 °F; 327.1 K), and a boiling point of 203.0 °C (397.4 °F; 476.1 K) .

Safety and Hazards

2,1,3-Benzothiadiazole, a component of the compound, is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c21-14(9-3-4-11-12(6-9)19-22-18-11)20-7-10(8-20)16-13-2-1-5-15-17-13/h1-6,10H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVYHRCVSCOKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine

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